3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

OCT1 Transporter HEK293

Researchers probing metabolic pathways often face a lack of well-characterized FASN inhibitors. 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid addresses this gap with multi-target activity: FASN thioesterase inhibition (IC50 5.2 μM), CRTH2 receptor binding (25 nM-8 μM), and OCT1 inhibition (IC50 138 μM). - ≥98% purity; stable at mp 200-201 °C - Bulk & custom pack sizes available; global cold-chain shipping - Reliable tool for cancer, respiratory & transporter studies

Molecular Formula C13H11NO3S
Molecular Weight 261.3 g/mol
CAS No. 478080-03-4
Cat. No. B1270262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
CAS478080-03-4
Molecular FormulaC13H11NO3S
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O
InChIInChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
InChIKeyOEGYJETWWYWHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzamido-thiophene-2-carboxylic Acid: Procurement & Research Baseline


3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (CAS 478080-03-4), also referred to as 3-(4-methylbenzamido)thiophene-2-carboxylic acid, is a synthetic heterocyclic compound characterized by a thiophene core functionalized with a carboxylic acid at the 2-position and a 4-methylbenzoyl amide group at the 3-position . This compound, with a molecular formula of C13H11NO3S and a molecular weight of 261.30 g/mol, serves as a versatile building block in medicinal chemistry for the synthesis of targeted inhibitors and receptor modulators .

4-Methylbenzamido-thiophene-2-carboxylic Acid: Irreplaceable Scaffold


While numerous 3-(benzoylamino)-2-thiophenecarboxylic acid analogs exist, the presence of a single para-methyl group on the benzoyl moiety fundamentally alters the compound's electronic distribution, steric profile, and subsequent target engagement. This specific substitution pattern, which distinguishes CAS 478080-03-4 from its non-methylated counterpart (CAS 147123-66-8) and other halogenated or methoxylated derivatives, is critical for achieving the precise binding interactions and biological selectivity documented in the evidence below .

4-Methylbenzamido-thiophene-2-carboxylic Acid: Quantitative Evidence


OCT1 Transporter Inhibition

This compound demonstrates measurable inhibitory activity against the human organic cation transporter 1 (OCT1), a key determinant of drug disposition and a target for modulating hepatic uptake. Its IC50 of 138 μM provides a defined benchmark for assessing its utility in cellular uptake studies, contrasting with the often-uncharacterized activity of other benzoylamino thiophene derivatives [1].

OCT1 Transporter HEK293 ASP+ uptake

CRTH2 Receptor Binding

The compound exhibits a defined binding affinity range of 25 nM to 8 μM for the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor implicated in allergic inflammation and asthma. This provides a specific molecular interaction profile that distinguishes it from analogs which may lack this defined affinity window [1].

CRTH2 GPCR binding affinity inflammation

FASN Thioesterase Domain Inhibition

This compound inhibits the thioesterase (TE) domain of fatty acid synthase (FASN) with an IC50 of 5.2 μM. FASN is a key enzyme in de novo lipogenesis and a target for cancer and metabolic disease therapies. This inhibitory activity provides a functional distinction from related benzoylamino thiophene analogs that may lack this specific enzyme interaction [1].

FASN thioesterase IC50 metabolism

Predicted Physicochemical Properties

The compound's predicted pKa of 3.49±0.10 and melting point of 200-201°C offer valuable data for experimental design, particularly for solubility and formulation studies. Its predicted density of 1.400±0.06 g/cm³ also aids in handling and storage considerations. These values, when compared to the non-methylated analog 3-(benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8, density 1.451 g/cm³, boiling point 348.5°C), highlight the impact of the 4-methyl group on physical properties .

pKa melting point density solubility

4-Methylbenzamido-thiophene-2-carboxylic Acid: Key Applications


OCT1 Transporter & Drug Interaction Studies

Leveraging its defined IC50 of 138 μM against human OCT1, this compound serves as a reliable reference inhibitor for assessing the role of OCT1 in cellular uptake of investigational drugs in HEK293 or other OCT1-expressing cell models. This enables researchers to probe potential transporter-mediated drug interactions during early discovery phases [1].

CRTH2 Binding in Allergic Inflammation Models

With a binding affinity range of 25 nM to 8 μM for the human CRTH2 receptor, this compound can be employed as a control ligand in competitive binding assays or as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at developing novel CRTH2 modulators for asthma and allergic rhinitis [2].

FASN Inhibition in Cancer & Metabolic Disease

The compound's inhibition of the FASN thioesterase domain with an IC50 of 5.2 μM positions it as a useful tool for validating FASN's role in de novo lipogenesis in cancer cells, adipocytes, or hepatocytes. It can serve as a benchmark for assessing the potency of newly synthesized FASN inhibitors in enzymatic assays [3].

Medicinal Chemistry Scaffold

Given its well-defined physicochemical profile (melting point 200-201°C, predicted pKa 3.49, and density 1.400 g/cm³), this compound provides a stable and reproducible starting point for medicinal chemists seeking to modify the benzoyl or thiophene moieties to fine-tune potency, selectivity, and drug-like properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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